molecular formula C21H16BrCl2NO B2582269 1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one CAS No. 1024131-83-6

1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one

Cat. No.: B2582269
CAS No.: 1024131-83-6
M. Wt: 449.17
InChI Key: MOZHDJQSAFGFOJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, bromophenyl, and methyl groups attached to a trihydroindol-4-one core

Preparation Methods

The synthesis of 1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multiple steps, starting with the preparation of the core indole structure. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The dichlorophenyl and bromophenyl groups are introduced through electrophilic aromatic substitution reactions. The methyl group can be added via alkylation reactions.

    Cyclization and Final Modifications: The final steps involve cyclization to form the trihydroindol-4-one structure and any necessary modifications to achieve the desired compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the aromatic rings.

    Coupling Reactions: Suzuki or Heck coupling reactions can be used to form carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its application, whether in therapeutic settings or industrial processes.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:

    1-(3,5-Dichlorophenyl)-2-phenylindole: Lacks the bromophenyl and methyl groups, resulting in different chemical properties and reactivity.

    2-(4-Bromophenyl)-6-methylindole: Missing the dichlorophenyl group, affecting its biological activity and applications.

    6-Methyl-5,6,7-trihydroindol-4-one: Without the dichlorophenyl and bromophenyl groups, it serves as a simpler analog for studying the core structure’s properties.

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3,5-dichlorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrCl2NO/c1-12-6-20-18(21(26)7-12)11-19(13-2-4-14(22)5-3-13)25(20)17-9-15(23)8-16(24)10-17/h2-5,8-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZHDJQSAFGFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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